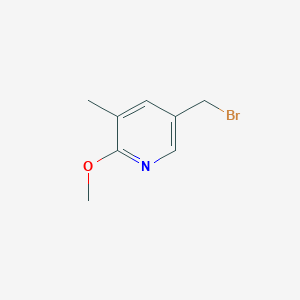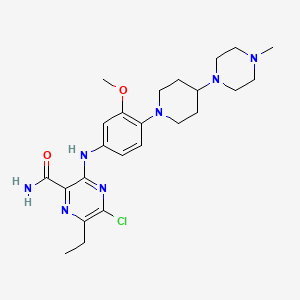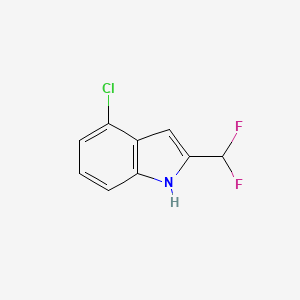
2-Chloro-4-fluoro-3-vinylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-fluoro-3-vinylpyridine is a heterocyclic organic compound with the molecular formula C7H5ClFN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 3 are replaced by chlorine, fluorine, and a vinyl group, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-3-vinylpyridine typically involves the halogenation and subsequent vinylation of pyridine derivatives. One common method includes the reaction of 2-chloro-4-fluoropyridine with a vinylating agent under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes followed by controlled vinylation. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as distillation and crystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 2-Chloro-4-fluoro-3-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, and other strong bases are commonly used.
Addition Reactions: Electrophiles like halogens, acids, and other reactive species can add to the vinyl group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while addition reactions can produce halogenated or hydrogenated derivatives.
科学的研究の応用
2-Chloro-4-fluoro-3-vinylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-4-fluoro-3-vinylpyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine, fluorine, and vinyl groups in the pyridine ring influences its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
類似化合物との比較
- 2-Chloro-3-fluoro-4-vinylpyridine
- 2-Chloro-4-fluoropyridine
- 3-Chloro-4-fluoropyridine
Comparison: Compared to similar compounds, 2-Chloro-4-fluoro-3-vinylpyridine is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential applications. The combination of chlorine and fluorine atoms also enhances its electron-withdrawing properties, making it a valuable intermediate in various chemical reactions.
特性
分子式 |
C7H5ClFN |
|---|---|
分子量 |
157.57 g/mol |
IUPAC名 |
2-chloro-3-ethenyl-4-fluoropyridine |
InChI |
InChI=1S/C7H5ClFN/c1-2-5-6(9)3-4-10-7(5)8/h2-4H,1H2 |
InChIキー |
WYAIGYCLIAWRNT-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C(C=CN=C1Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(Chloromethyl)-6-(4-chlorophenyl)spiro[3.5]non-6-ene](/img/structure/B12959928.png)


![Benzo[f]quinoline-1,3(2H,4H)-dione](/img/structure/B12959952.png)







![5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960009.png)

